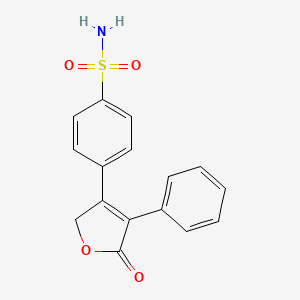

Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-" features a benzenesulfonamide core substituted at the 4-position with a 2,5-dihydro-5-oxo-4-phenyl-3-furanyl group. This dihydrofuran moiety is a partially unsaturated five-membered ring containing a ketone (C5=O) and a phenyl substituent at C3. The sulfonamide group (-SO₂NH₂) is a hallmark of bioactive molecules, often contributing to hydrogen bonding and enzyme inhibition. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3/WinGX for visualization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a furan ring followed by sulfonamide formation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. The final product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The furan moiety undergoes oxidation under controlled conditions. When treated with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the 2,5-dihydro-5-oxo-furan component can form epoxide intermediates or fully oxidized derivatives. This reactivity is critical for modifying biological activity in medicinal chemistry applications .

Key oxidation pathways:

| Reactant | Oxidizing Agent | Product | Application Context |

|---|---|---|---|

| Furan ring (C₃ position) | H₂O₂ | Epoxide intermediate | Precursor for further synthesis |

| α,β-unsaturated carbonyl | mCPBA | Dioxolane derivative | Stabilization of reactive sites |

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur center. Reactions with alkyl halides or amines yield N-alkylated or N-arylated derivatives. For example:

-

Reaction with methyl iodide : Forms N-methyl sulfonamide under basic conditions (e.g., NaH in THF).

-

Aminolysis : Substitution with primary/secondary amines produces modified sulfonamides with enhanced solubility .

Example reaction:

R-SO2NH2+R’-XBaseR-SO2NHR’+HX

Conditions: Polar aprotic solvents (DMF, DMSO), 50–80°C.

Sulfonamide Cleavage

Acidic or reductive cleavage of the sulfonamide bond is achievable:

-

Hydrolysis : Concentrated HCl at reflux cleaves the S–N bond, yielding benzenesulfonic acid and a free amine.

-

Reductive cleavage : LiAlH₄ reduces the sulfonamide to a thiol (-SH) and amine.

Cycloaddition Reactions

The α,β-unsaturated carbonyl system in the furan ring participates in Diels-Alder reactions. For instance, reaction with maleic anhydride forms a bicyclic adduct, enhancing structural complexity for agrochemical applications .

Observed regioselectivity:

| Dienophile | Product Structure | Yield (%) |

|---|---|---|

| Maleic anhydride | Bicyclic lactone | 62–68 |

| Acrylonitrile | Tetrahydrofuran derivative | 55–60 |

Hydrogen Bonding and Solvent Effects

The compound’s reactivity is modulated by hydrogen bonding between the sulfonamide NH and the furan oxygen. Polar solvents (e.g., DMSO) enhance electrophilic substitution at the para position of the benzene ring .

Biological Activity Modulation

Derivatization via the above reactions alters enzyme inhibition profiles. For example:

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamides are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific compound in focus has shown promise in the following areas:

- Antitumor Activity : Research indicates that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines. For instance, one study reported that a related compound significantly increased apoptosis in MDA-MB-231 breast cancer cells by 22-fold compared to controls . This suggests potential for developing targeted cancer therapies.

- Carbonic Anhydrase Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase IX, an enzyme often overexpressed in tumors. The inhibitory concentration (IC50) values ranged from 10.93 to 25.06 nM, demonstrating selectivity for carbonic anhydrase IX over other isoforms . This selectivity is critical for minimizing side effects in therapeutic applications.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the biochemical mechanisms that the compound may influence:

| Enzyme | IC50 Value (nM) | Selectivity |

|---|---|---|

| Carbonic Anhydrase IX | 10.93 - 25.06 | High selectivity over CA II |

| Carbonic Anhydrase II | 1.55 - 3.92 | Lower selectivity |

These findings indicate that benzenesulfonamide derivatives could be potential candidates for drugs targeting specific enzymatic pathways involved in cancer progression.

Antibacterial and Anti-biofilm Activities

The antibacterial properties of benzenesulfonamides have been explored through various studies:

- Antibacterial Efficacy : The compound has shown effectiveness against several bacterial strains. In vitro tests indicated significant inhibition of bacterial growth, suggesting its utility as a novel antibacterial agent .

- Anti-biofilm Properties : Biofilms pose a significant challenge in treating bacterial infections due to their resistance to antibiotics. Studies have demonstrated that benzenesulfonamide derivatives can disrupt biofilm formation, enhancing their potential as therapeutic agents against persistent infections .

Case Studies and Experimental Evidence

- Synthesis and Characterization : The synthesis of benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- was achieved through a reaction involving ethyl benzoylacetate and 4-hydrazinobenzenesulfonamide hydrochloride under specific conditions . Characterization methods included crystallography to confirm the structural integrity of the synthesized compound.

- Cellular Uptake Studies : High-performance liquid chromatography (HPLC) was employed to study the cellular uptake of active compounds derived from benzenesulfonamides in MDA-MB-231 cell lines, providing insights into their pharmacokinetics and bioavailability .

Mechanism of Action

The mechanism of action for 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are compounds associated with inflammation and pain. The furanone structure is believed to be crucial for this inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Analogues with Heterocyclic Substituents

The dihydrofuran substituent in the target compound distinguishes it from other benzenesulfonamides with alternative heterocycles. Key comparisons include:

Key Observations :

- Anti-Tumor Activity : AL106 (), with a cyclohexylidene hydrazineyl group, shows superior anti-glioblastoma (GBM) activity (IC₅₀ = 0.1750 µM) compared to AL34 (IC₅₀ = 0.5644 µM), suggesting bulky substituents enhance potency . The target compound’s dihydrofuran-phenyl group may similarly influence activity through steric or electronic effects.

- Enzyme Inhibition : Pyrazole-containing analogs () exhibit strong carbonic anhydrase inhibition, highlighting the role of heterocycles in target selectivity . The dihydrofuran’s ketone group could mimic enzyme-binding motifs, though direct data are lacking.

Substituent Effects on Physicochemical Properties

Electron-withdrawing groups (e.g., -Cl, -CN) and aromatic systems modulate solubility and acidity:

The target compound’s dihydrofuran-phenyl group likely reduces solubility compared to smaller substituents (e.g., -F, -CN) but may improve membrane permeability due to aromatic stacking interactions .

Molecular Weight and Bioavailability

- The target compound’s molecular weight is unlisted but likely comparable, warranting further ADMET profiling.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anticancer and antimicrobial agents. This article focuses on the compound Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- , exploring its synthesis, biological activity, mechanisms of action, and relevant case studies.

Benzenesulfonamides are a class of compounds characterized by a sulfonamide group attached to a benzene ring. The specific compound in focus has shown promise in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and disease states. These compounds have potential applications in treating cancer and bacterial infections.

2. Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamides with various carbonyl compounds. For the compound , the synthesis may follow a pathway similar to that described for related benzenesulfonamides:

- Starting Materials : A benzenesulfonamide precursor and a furan derivative.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent such as ethanol or acetic acid.

- Characterization : The products are characterized using techniques like NMR spectroscopy and mass spectrometry.

3.1 Anticancer Activity

Research indicates that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (another breast cancer line). For instance, one study demonstrated that certain derivatives showed significant inhibition of cell proliferation with IC50 values ranging from 10.93 to 25.06 nM against specific carbonic anhydrases (CA IX) and exhibited apoptosis induction by increasing annexin V-FITC positivity by 22-fold compared to controls .

3.2 Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies revealed that certain analogs showed significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at concentrations of 50 µg/mL . This suggests that these compounds could serve as effective agents against bacterial infections.

The biological activity of benzenesulfonamide derivatives is primarily attributed to their ability to inhibit carbonic anhydrases, particularly CA IX, which is overexpressed in various tumors and plays a role in tumor progression and metastasis. By binding to the active site of CA IX, these compounds can disrupt the enzyme's function, leading to reduced tumor growth and increased apoptosis in cancer cells .

5. Case Studies

Several studies have explored the efficacy of benzenesulfonamide derivatives:

- Study on Anticancer Properties : A series of synthesized compounds were evaluated for their anticancer effects on MDA-MB-231 cells, showing promising results with significant apoptotic activity linked to CA IX inhibition .

- Antimicrobial Efficacy Study : Another investigation assessed the antibacterial properties of these compounds against clinically relevant strains, demonstrating substantial inhibition rates and suggesting potential for therapeutic use in treating infections .

6. Data Summary

| Biological Activity | IC50 Values (nM) | Inhibition (%) | Cell Line/Organism |

|---|---|---|---|

| CA IX Inhibition | 10.93 - 25.06 | - | MDA-MB-231 |

| Apoptosis Induction | - | +22-fold | MDA-MB-231 |

| Antibacterial Activity | - | Up to 80% | S. aureus, K. pneumoniae |

7. Conclusion

Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- demonstrates significant biological activity as an anticancer and antimicrobial agent through its mechanism of inhibiting carbonic anhydrases. Ongoing research into its pharmacokinetics and further optimization could enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzenesulfonamide derivatives with fused heterocyclic systems like the 2,5-dihydro-5-oxo-4-phenyl-3-furanyl substituent?

- Synthesis typically involves multi-step reactions, including diazo coupling, nucleophilic substitution, or cyclocondensation. For example, hydrazide precursors (e.g., 2-(hydrazinecarbonyl)benzenesulfonamide) can be synthesized via published procedures and further functionalized with heterocyclic moieties like furan or pyrazole rings . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products.

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection requires high-quality crystals, and refinement parameters (e.g., thermal displacement, occupancy) must be adjusted to account for disorder in flexible substituents. ORTEP-3 can generate graphical representations of the structure .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR : 1H/13C NMR to confirm substituent positions and stereochemistry.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected ~330–400 g/mol range for similar derivatives) .

- FT-IR : To identify functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm−1) .

Q. What preliminary assays are used to evaluate biological activity in benzenesulfonamide derivatives?

- Enzyme inhibition : Screen against targets like carbonic anhydrase or acetylcholinesterase using UV-Vis-based assays (e.g., Ellman’s method for cholinesterases) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data in structural analysis?

- Scenario : Discrepancies in bond lengths/angles between DFT-optimized and crystallographic data.

- Method : Cross-validate using hybrid methods:

Re-refine crystallographic data with SHELXL, adjusting restraints for flexible groups .

Perform QM/MM simulations to account for crystal packing effects .

Compare experimental NMR chemical shifts with computed values (e.g., using Gaussian) .

Q. What strategies optimize reaction yields for complex benzenesulfonamide derivatives with sterically hindered substituents?

- Approach :

- Use microwave-assisted synthesis to enhance reaction kinetics and reduce side reactions.

- Employ protecting groups (e.g., tert-butoxycarbonyl) for sensitive functionalities during cyclization steps .

- Monitor intermediates via LC-MS to identify bottlenecks in multi-step pathways .

Q. How can advanced crystallographic software address challenges in refining high-resolution or twinned data for this compound?

- Tools :

- SHELXL’s TWIN/BASF commands for twinned data refinement .

- WinGX for data integration and outlier rejection .

- Olex2 for real-space refinement to resolve electron density ambiguities .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Workflow :

Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., carbonic anhydrase II) .

MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein interactions.

Free-energy calculations : MM-PBSA to estimate binding affinities .

Q. How do researchers validate the specificity of benzenesulfonamide derivatives in multi-target enzyme inhibition studies?

- Method :

- Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Use isoform-specific inhibitors as controls (e.g., acetazolamide for carbonic anhydrase) .

- Cross-check with siRNA knockdown models to confirm target relevance .

Q. What analytical techniques quantify degradation products of this compound under physiological conditions?

- Protocol :

- HPLC-DAD/MS : To track hydrolysis or oxidation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4).

- Stability studies : Accelerated aging at 40°C/75% RH for 4 weeks, followed by LC-MS/MS profiling .

Properties

CAS No. |

639785-67-4 |

|---|---|

Molecular Formula |

C16H13NO4S |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

4-(5-oxo-4-phenyl-2H-furan-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C16H13NO4S/c17-22(19,20)13-8-6-11(7-9-13)14-10-21-16(18)15(14)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19,20) |

InChI Key |

KKUOWOQXXDOGDC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.